molecular formula C8H17NO3S B6245255 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide CAS No. 1863392-76-0

2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide

Cat. No. B6245255
CAS RN: 1863392-76-0
M. Wt: 207.3
InChI Key:
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Description

2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide, also known as 2-hydroxy-N-methyl-4-(methylsulfanyl)butanamide, is a naturally occurring organic compound that has been widely studied due to its unique properties and potential applications in various scientific fields. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive research subject for many scientists. In

Scientific Research Applications

2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamidemethyl-4-(methylsulfanyl)butanamide has been studied for its potential applications in a variety of scientific fields. It has been found to be a potential inhibitor of the enzyme cytochrome P450 2E1, which is a key enzyme involved in the metabolism of drugs and toxins. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties. In addition, it has been found to possess antioxidant and anti-oxidative properties, making it a potential therapeutic agent in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamidemethyl-4-(methylsulfanyl)butanamide is not yet fully understood. However, it is believed to act by inhibiting the activity of cytochrome P450 2E1, an enzyme involved in the metabolism of drugs and toxins. In addition, this compound has been found to possess antioxidant and anti-oxidative properties, which may account for its potential therapeutic effects.
Biochemical and Physiological Effects
2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamidemethyl-4-(methylsulfanyl)butanamide has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-cancer properties, as well as antioxidant and anti-oxidative properties. In addition, it has been found to inhibit the activity of cytochrome P450 2E1, which is involved in the metabolism of drugs and toxins.

Advantages and Limitations for Lab Experiments

2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamidemethyl-4-(methylsulfanyl)butanamide has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it can be synthesized relatively easily and in high yield and purity. In addition, it has been found to possess a wide range of biochemical and physiological effects, making it an attractive research subject. However, this compound can also be toxic and has been found to have limited solubility in water, making it difficult to use in certain experiments.

Future Directions

There are many potential future directions for further research on 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamidemethyl-4-(methylsulfanyl)butanamide. One potential direction is to further explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in the treatment of various diseases. In addition, further research could be conducted to investigate the mechanism of action of this compound and to develop more efficient and effective synthesis methods. Finally, further research could be conducted to investigate the potential toxicity of this compound and to develop safer and more effective ways to use it in laboratory experiments.

Synthesis Methods

2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamidemethyl-4-(methylsulfanyl)butanamide can be synthesized through a variety of methods. The most common method involves the reaction of 4-methylsulfanylbutanal with hydroxylamine in the presence of a base, such as sodium hydroxide. This reaction yields the desired compound in high yield and purity. Other methods of synthesis include the reaction of 4-methylsulfanylbutanal with methylamine, or the reaction of 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamidemethyl-4-(methylsulfanyl)butanamide with an alkyl halide in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide involves the reaction of 2-methoxyethylamine with 2-bromo-4-(methylsulfanyl)butanoic acid, followed by the addition of sodium hydroxide and acetic anhydride to form the final product.", "Starting Materials": [ "2-methoxyethylamine", "2-bromo-4-(methylsulfanyl)butanoic acid", "sodium hydroxide", "acetic anhydride" ], "Reaction": [ "Step 1: 2-methoxyethylamine is reacted with 2-bromo-4-(methylsulfanyl)butanoic acid in the presence of a base such as sodium hydroxide to form the intermediate 2-(2-methoxyethylamino)-4-(methylsulfanyl)butanoic acid.", "Step 2: The intermediate is then treated with acetic anhydride to form the final product, 2-hydroxy-N-(2-methoxyethyl)-4-(methylsulfanyl)butanamide." ] }

CAS RN

1863392-76-0

Molecular Formula

C8H17NO3S

Molecular Weight

207.3

Purity

95

Origin of Product

United States

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